molecular formula C7H10ClFN2O2 B6197806 4-(2-chloroacetyl)piperazine-1-carbonyl fluoride CAS No. 2680531-29-5

4-(2-chloroacetyl)piperazine-1-carbonyl fluoride

Cat. No.: B6197806
CAS No.: 2680531-29-5
M. Wt: 208.6
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Description

This compound belongs to the family of piperazine derivatives and contains both a chloroacetyl and a carbonyl fluoride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-chloroacetyl)piperazine-1-carbonyl fluoride can be synthesized through several methods:

    Reaction of Piperazine with Chloroacetyl Chloride: This method involves the reaction of piperazine with chloroacetyl chloride, followed by treatment with fluorine gas or hydrogen fluoride gas.

    Reaction of 4-Piperidone with Chloroacetyl Chloride: Another method involves the reaction of 4-piperidone with chloroacetyl chloride and fluoride ions.

The resulting product can be characterized using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and safety measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetyl)piperazine-1-carbonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbonyl fluoride group can undergo hydrolysis to form corresponding carboxylic acids and fluorides.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis Conditions: Hydrolysis reactions typically occur in the presence of water or aqueous bases.

Major Products Formed

    Substitution Reactions: Products of substitution reactions include derivatives where the chloroacetyl group is replaced by other functional groups.

    Hydrolysis: Hydrolysis of the carbonyl fluoride group results in the formation of carboxylic acids and fluorides.

Scientific Research Applications

4-(2-chloroacetyl)piperazine-1-carbonyl fluoride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potent peptidomimetic inhibitors of angiotensin-converting enzyme (ACE), which have potential as antihypertensive agents.

    Materials Science: The compound’s unique properties make it suitable for applications in materials science, including polymer modification.

    Biochemistry: It is used in bioconjugation reactions, where it helps in linking biomolecules for various biochemical studies.

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)piperazine-1-carbonyl fluoride involves its interaction with molecular targets through its functional groups:

    Chloroacetyl Group: This group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of biological activity.

    Carbonyl Fluoride Group: This group can undergo hydrolysis, releasing fluoride ions that can interact with biological pathways.

Comparison with Similar Compounds

4-(2-chloroacetyl)piperazine-1-carbonyl fluoride can be compared with other piperazine derivatives:

    Piperazine: A simple cyclic compound used as a building block in various pharmaceuticals.

    N-Substituted Piperazines: These compounds have various substituents on the nitrogen atoms, leading to different biological activities.

    Fluorinated Piperazines: Compounds with fluorine atoms that exhibit unique properties due to the presence of fluorine.

Properties

CAS No.

2680531-29-5

Molecular Formula

C7H10ClFN2O2

Molecular Weight

208.6

Purity

95

Origin of Product

United States

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